molecular formula C4H7BrO3S B1331510 3-Bromo-4-hydroxysulfolane CAS No. 20688-40-8

3-Bromo-4-hydroxysulfolane

Cat. No. B1331510
CAS RN: 20688-40-8
M. Wt: 215.07 g/mol
InChI Key: JUROXLRSVVHUOG-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-4-hydroxysulfolane, is related to a class of chemicals that include sulfolane derivatives. These compounds are known for their utility in various chemical reactions and syntheses. The sulfolane moiety is a key structural feature that imparts unique chemical properties to these molecules, making them valuable in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related sulfolane derivatives has been explored in several studies. For instance, sulfolanethiols were synthesized from 3-sulfolene and 4-hydroxy-2-sulfolene using sodium hydrosulfide, which could then be oxidized to various disulfides . Additionally, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of heterocyclic compounds, which suggests that bromine-containing sulfolane derivatives could be synthesized through similar annulation reactions .

Molecular Structure Analysis

The molecular structure of sulfolane derivatives can be quite complex. For example, the crystal and molecular structure of a related compound, (+)-1-bromo-2-hydroxy-2-phenylethyl p-tolyl sulfoxide, was determined using X-ray diffraction, revealing a helical chain of hydrogen bonds between hydroxyl and sulfinyl groups . This indicates that 3-Bromo-4-hydroxysulfolane may also exhibit interesting structural characteristics, potentially including similar hydrogen bonding patterns.

Chemical Reactions Analysis

Sulfolane derivatives participate in a variety of chemical reactions. The base-mediated cyclocondensation of salicylaldehydes and bromoallyl sulfones for the synthesis of sulfonylchromene derivatives is one such reaction . Moreover, the diastereoselective addition of phenylsulfonyl-substituted allylic bromides to aldehydes has been reported, which could be relevant to the reactivity of 3-Bromo-4-hydroxysulfolane . These studies demonstrate the versatility of sulfolane derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfolane derivatives are influenced by their molecular structure. For example, the crystal structure of a sulfonyl propan-2-yl dioxaborolane derivative was characterized, providing insights into the compound's properties . Although specific data on 3-Bromo-4-hydroxysulfolane is not provided, the properties of related compounds suggest that it would have unique characteristics valuable in synthetic applications. The stability and reactivity of these compounds can be tailored by modifying their functional groups, as seen in the derivatization of carboxylic acids using bromophenacyl triflate .

Scientific Research Applications

For instance, hyperbranched polymers (HBPs) have received much attention from interdisciplinary research . They have many branched points and their molecular chain is not easy to tangle. As the molecular weight of the substance increases, its viscosity does not vary. Rich end functional groups are simple to alter and conducive to the synthesis of a variety of functional materials . Their simple synthesis and special properties have attracted a lot of attention from researchers in polymer science .

Another example is 3-(bromoacetyl)coumarin derivatives. These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

properties

IUPAC Name

4-bromo-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUROXLRSVVHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942891
Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxysulfolane

CAS RN

20688-40-8, 35330-57-5
Record name NSC151000
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Record name 3-Bromo-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Ohno, N Koide, H Sato, S Eguchi - Tetrahedron, 1997 - Elsevier
… -step conversion from 3-sulfolene to 3-bromo-4-hydroxysulfolane 16 was carried out by our own … Filtration gave 3-bromo-4-hydroxysulfolane (4.44 g, 69%); mp 194-195 C (lit. 16 mp 192-…
Number of citations: 54 www.sciencedirect.com
DS Weinberg, C Stafford, MW Scoggins - Tetrahedron, 1968 - Elsevier
The mass spectra of nineteen cyclic sulfones are reported and fragmentation patterns are interpreted with the aid of high resolution mass measurements and deuterium labeling …
Number of citations: 28 www.sciencedirect.com
T Chou, CY Tsai - Tetrahedron letters, 1992 - Elsevier
Thiazole-fused 3-sulfolenes 8 and 9 have been efficiently prepared from 4-bromo-3-sulfolanone 7 in one step. these 3-sulfolenes react as synthetic equivalents to o-dimethylene …
Number of citations: 35 www.sciencedirect.com
J Leonard, AB Hague, JA Knight - Organosulfur Chemistry, 1998 - Elsevier
… 3-Bromo-4-hydroxysulfolane (41) is readily available from 3-sulfolene [98], and was oxidized to give the etbromoketone (42). Treatment of (42) with formamide and phosphorus …
Number of citations: 1 www.sciencedirect.com
AJ Mcmillan - 2022 - search.proquest.com
… 3-Bromo-4-hydroxysulfolane (3.129) was chosen as the model substrate for these tests due to a large differentiation in the electronic properties between the adjacent hydrogens on the …
Number of citations: 3 search.proquest.com
DA DIENES - Synthetic and Stereochemical Aspects, 1997 - books.google.com
… 3-Bromo-4-hydroxysulfolane (41) is readily available from 3-sulfolene (98), and was oxidized to give the obromoketone (42). Treatment of (42) with formamide and phosphorus …
Number of citations: 0 books.google.com

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